Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo-
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Overview
Description
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butanamide backbone with a 4-chloro-2-nitrophenyl azo group and a 4-methoxyphenyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- typically involves a multi-step process. The initial step often includes the nitration of chlorobenzene to form 4-chloro-2-nitrobenzene. This intermediate is then subjected to azo coupling with aniline derivatives to introduce the azo group. The final step involves the formation of the butanamide structure through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and azo coupling reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its azo linkage.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active amines, which then interact with biological molecules, leading to various biochemical effects. The nitro and chloro groups also contribute to its reactivity and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-nitrophenyl isothiocyanate
- 4-chloro-2-nitrophenyl disulfide
- 4-chloro-2-nitrophenyl methylcarbamate
Uniqueness
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its structural complexity allows for diverse applications and reactivity compared to simpler analogs.
Properties
CAS No. |
23739-66-4 |
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Molecular Formula |
C17H15ClN4O5 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H15ClN4O5/c1-10(23)16(17(24)19-12-4-6-13(27-2)7-5-12)21-20-14-8-3-11(18)9-15(14)22(25)26/h3-9,16H,1-2H3,(H,19,24) |
InChI Key |
OFVGYSFBEXROII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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